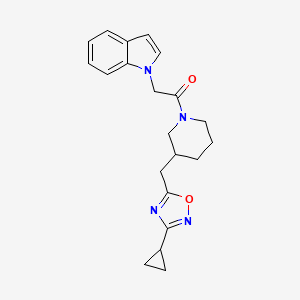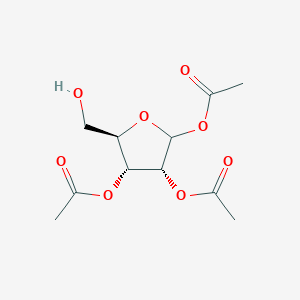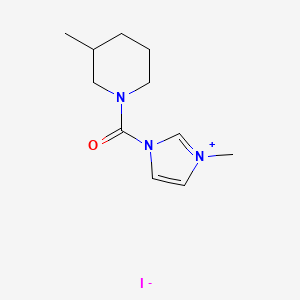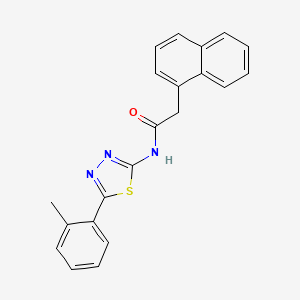
Hesperadin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hesperadin hydrochloride is a small-molecule inhibitor primarily known for its role in inhibiting Aurora B kinase, a protein involved in cell division
準備方法
Synthetic Routes and Reaction Conditions: Hesperadin hydrochloride is synthesized through a multi-step process involving the formation of an indolinone core The synthesis typically begins with the preparation of an aniline derivative, which undergoes a series of reactions including condensation, cyclization, and halogenation to form the indolinone structure
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The process is scaled up in a controlled environment to maintain consistency and quality.
化学反応の分析
Types of Reactions: Hesperadin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Hesperadin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and cell cycle regulation.
Biology: Investigates the role of Aurora B kinase in cell division and its potential as a target for cancer therapy.
Medicine: Explores its therapeutic potential in treating cancers and cardiovascular diseases by inhibiting specific kinases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting kinase-related pathways.
作用機序
Hesperadin hydrochloride exerts its effects by specifically inhibiting Aurora B kinase. This kinase plays a crucial role in the regulation of mitosis, and its inhibition leads to defects in chromosome alignment and segregation. The compound binds to the ATP-binding site of Aurora B kinase, preventing its activation and subsequent phosphorylation of target proteins. This disruption in kinase activity ultimately results in cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
VX-680: Another Aurora kinase inhibitor with a similar mechanism of action.
ZM447439: Inhibits Aurora B kinase and affects cell division processes.
Barasertib: Targets Aurora B kinase and is used in cancer research.
Uniqueness of Hesperadin Hydrochloride: this compound is unique due to its dual functionality in both cancer therapy and cardiovascular disease treatment. Unlike other inhibitors, it has shown potential in ameliorating cardiac ischemia/reperfusion injury while also exhibiting antitumor activity. This dual role makes it a promising candidate for further research and development in multiple therapeutic areas.
特性
分子式 |
C29H33ClN4O3S |
|---|---|
分子量 |
553.1 g/mol |
IUPAC名 |
N-[2-hydroxy-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indol-5-yl]ethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C29H32N4O3S.ClH/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33;/h3,5-6,9-16,19,31-32,34H,2,4,7-8,17-18,20H2,1H3;1H |
InChIキー |
BFJJYYIHDCLOIB-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O.Cl |
正規SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401271.png)


![4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide](/img/structure/B2401275.png)

![[2-amino-1-(4-tert-butylphenyl)ethyl]diethylamine](/img/structure/B2401278.png)



![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2401284.png)
